![molecular formula C17H11NO3 B014155 4-(Maleimido)benzophenone CAS No. 92944-71-3](/img/structure/B14155.png)
4-(Maleimido)benzophenone
Overview
Description
4-(Maleimido)benzophenone is a heterobifunctional cross-linking reagent containing a sulfhydryl-specific group and a photo-active group . It is typically coupled initially by thioether to a molecule containing free sulfhydryl buffered at pH 6.8 (6.5-7.0). The second bonding occurs during UV irradiation (250 nm) via a diradical excited state .
Molecular Structure Analysis
The empirical formula of 4-(Maleimido)benzophenone is C17H11NO3 . Its molecular weight is 277.27 . The SMILES string representation is O=C1C=CC(=O)N1c2ccc(cc2)C(=O)c3ccccc3 .Chemical Reactions Analysis
4-(Maleimido)benzophenone is typically coupled initially by thioether to a molecule containing free sulfhydryl . The second bonding occurs during UV irradiation (250 nm) via a diradical excited state . Benzophenones demonstrate greater specificity for C-H insertion and are more stable in water than analogous reagents .Physical And Chemical Properties Analysis
4-(Maleimido)benzophenone is a solid at 20°C . It is soluble in chloroform and DMF . It should be stored under inert gas at -20°C . It is light sensitive, moisture sensitive, and heat sensitive .Scientific Research Applications
Cross-Linking Reagent
“4-(Maleimido)benzophenone” is a heterobifunctional cross-linking reagent . It contains a sulfhydryl-specific group and a photo-active group. It is typically coupled initially by thioether to a molecule containing free sulfhydryl buffered at pH 6.8 (6.5-7.0). The second bonding occurs during UV irradiation (250 nm) via a diradical excited state .
Polymer Science
In the field of polymer science, “4-(Maleimido)benzophenone” is particularly used in the study of polymer cross-linking and modification .
Photoinitiator
“4-(Maleimido)benzophenone” serves as a photoinitiator in the polymerization of maleimide-functionalized compounds . This is critical for creating advanced materials with specific mechanical and thermal properties .
Specificity for C-H Insertion
Benzophenones, including “4-(Maleimido)benzophenone”, demonstrate greater specificity for C-H insertion . This makes them more efficient in attachment because they may be repeatedly irradiated .
Stability in Water
Compared to analogous reagents, benzophenones like “4-(Maleimido)benzophenone” are more stable in water . This property is beneficial in various applications where water stability is required.
Resistance to Reduction
The benzophenone group in “4-(Maleimido)benzophenone” is not sensitive to reduction . This characteristic is advantageous in certain chemical reactions where reduction sensitivity could be a problem.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(Maleimido)benzophenone is molecules containing free sulfhydryl groups . This compound is particularly used in the field of polymer science, especially in the study of polymer cross-linking and modification .
Mode of Action
4-(Maleimido)benzophenone interacts with its targets through a two-step bonding process. Initially, it is coupled by thioether to a molecule containing free sulfhydryl . The second bonding occurs during UV irradiation (250 nm) via a diradical excited state .
Biochemical Pathways
The biochemical pathways affected by 4-(Maleimido)benzophenone are primarily related to the polymerization of maleimide-functionalized compounds . This process is critical for creating advanced materials with specific mechanical and thermal properties .
Pharmacokinetics
It is soluble in chloroform and dmf , which may influence its distribution and elimination in a biological system.
Result of Action
The result of the action of 4-(Maleimido)benzophenone is the formation of cross-linked polymers with specific mechanical and thermal properties . In a specific example, the treatment of murine leukaemia virus reverse transcriptase with benzophenone 4-maleimide inactivates DNA polymerase activity, but has no effect on the RNAase H function .
Action Environment
The action of 4-(Maleimido)benzophenone is influenced by environmental factors such as pH and light. The initial coupling to the target molecule occurs at a pH of 6.8 (6.5-7.0) . The second bonding step requires UV irradiation . Therefore, the efficacy and stability of 4-(Maleimido)benzophenone are dependent on these environmental conditions.
properties
IUPAC Name |
1-(4-benzoylphenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-15-10-11-16(20)18(15)14-8-6-13(7-9-14)17(21)12-4-2-1-3-5-12/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIZEXQRIOURIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239207 | |
Record name | Benzophenone-4-maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Maleimido)benzophenone | |
CAS RN |
92944-71-3 | |
Record name | Benzophenone-4-maleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092944713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzophenone-4-maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Benzoylphenyl)-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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